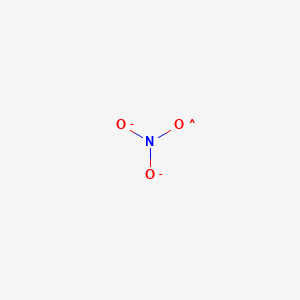
CID 5460576
Descripción
CID 5460576 (exact chemical name unspecified in the provided evidence) is a compound analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as depicted in Figure 1 of . While direct data on this compound’s biological activity is absent in the evidence, its isolation methodology and structural features align with compounds studied for their cytotoxic or enzyme-inhibitory properties.
Propiedades
Fórmula molecular |
NO3-2 |
|---|---|
Peso molecular |
62.005 g/mol |
InChI |
InChI=1S/NO3/c2-1(3)4/q-2 |
Clave InChI |
PECLLBJJEJZJSM-UHFFFAOYSA-N |
SMILES |
N([O-])([O-])[O] |
SMILES canónico |
N([O-])([O-])[O] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
CID 5460576 shares structural and functional similarities with oscillatoxin derivatives (Figure 1 in ), including oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) . These compounds differ in substituents and stereochemistry, influencing their physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of this compound and Oscillatoxin Derivatives
Key Findings:
Isolation Efficiency :
- This compound was isolated in higher purity (>95%) via vacuum distillation (C), whereas oscillatoxin derivatives require multi-step chromatography .
Bioactivity Gaps :
- While oscillatoxin D shows potent cytotoxicity (IC50 < 1 µM), this compound’s activity remains uncharacterized, highlighting a research gap .
Critical Analysis of Research Limitations
- Functional Studies : Comparative studies on enzyme inhibition or cytotoxicity between this compound and oscillatoxins are absent, necessitating further experimental validation .
Q & A
Q. How can multi-omics integration strategies be systematically applied to elucidate the polypharmacological effects of this compound across different biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


